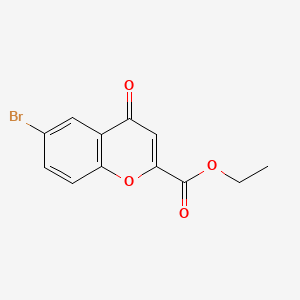

4H-1-Benzopyran-2-carboxylic acid, 6-bromo-4-oxo-, ethyl ester

Description

4H-1-Benzopyran-2-carboxylic acid, 6-bromo-4-oxo-, ethyl ester is a brominated chromene derivative characterized by a benzopyran core substituted with a bromine atom at position 6, a ketone group at position 4, and an ethyl ester at position 2.

Properties

CAS No. |

33513-40-5 |

|---|---|

Molecular Formula |

C12H9BrO4 |

Molecular Weight |

297.10 g/mol |

IUPAC Name |

ethyl 6-bromo-4-oxochromene-2-carboxylate |

InChI |

InChI=1S/C12H9BrO4/c1-2-16-12(15)11-6-9(14)8-5-7(13)3-4-10(8)17-11/h3-6H,2H2,1H3 |

InChI Key |

BDESGNKGTJQLCI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=O)C2=C(O1)C=CC(=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-2-carboxylic acid, 6-bromo-4-oxo-, ethyl ester typically involves the following steps:

Bromination: The starting material, 4H-1-Benzopyran-2-carboxylic acid, undergoes bromination to introduce a bromine atom at the 6th position.

Oxidation: The brominated intermediate is then oxidized to introduce the oxo group at the 4th position.

Esterification: Finally, the carboxylic acid group at the 2nd position is esterified with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include bromine for bromination, oxidizing agents like potassium permanganate for oxidation, and ethanol for esterification.

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-2-carboxylic acid, 6-bromo-4-oxo-, ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted benzopyran derivatives.

Scientific Research Applications

4H-1-Benzopyran-2-carboxylic acid, 6-bromo-4-oxo-, ethyl ester has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-2-carboxylic acid, 6-bromo-4-oxo-, ethyl ester involves its interaction with specific molecular targets. The bromine and oxo groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4H-1-Benzopyran-2-carboxylic acid, 6-bromo-4-oxo-, ethyl ester, highlighting their substituents, molecular properties, and biological activities:

Key Observations:

Structural Modifications and Bioactivity: The 5-amino-6-hydroxy-4-oxo analog (C₁₂H₁₁NO₅) exhibits favorable drug-likeness with a binding affinity of -7.4 kcal/mol against protein 5K5N, comparable to the reference drug encorafenib (-8.6 kcal/mol) . Its lower toxicity (LD₅₀ = 100 mg/kg, Class III) compared to trichloromethyl anthracene derivatives (LD₅₀ = 493 mg/kg, Class IV) underscores the importance of polar substituents (e.g., -NH₂, -OH) in reducing toxicity .

Toxicity and Pharmacokinetics: The 6,8-dibromo-7-hydroxy derivative (C₁₂H₈Br₂O₅) has a predicted density of 1.959 g/cm³ and low solubility, which may limit bioavailability .

Analytical Methods :

- Reverse-phase HPLC methods (e.g., Newcrom R1 column) are effective for separating 4-oxo chromene derivatives, suggesting applicability for purity analysis of the 6-bromo analog .

Research Findings and Implications

- Molecular Dynamics (MD) Simulations: The 5-amino-6-hydroxy-4-oxo derivative displayed stable interactions with protein 5K5N, with root-mean-square fluctuation (RMSF) values ≤4.6 Å in key residues like Glu249, indicating moderate structural stability .

- Synthetic Accessibility : Brominated derivatives (e.g., 4-bromomethyl-2H-1-benzopyran-2-one) are synthesized via radical bromination, suggesting feasible routes for synthesizing the 6-bromo target compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4H-1-Benzopyran-2-carboxylic acid, 6-bromo-4-oxo-, ethyl ester?

- Methodological Answer : Synthesis typically involves cyclization of substituted benzaldehyde derivatives with ethyl acetoacetate, followed by bromination at the 6-position. A plausible route includes:

Knoevenagel condensation to form the benzopyran core.

Esterification to introduce the ethyl ester group.

Bromination using N-bromosuccinimide (NBS) or bromine in acetic acid under controlled conditions .

- Key intermediates should be characterized via HPLC-MS and ¹H/¹³C NMR to confirm regioselectivity.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopy : Use ¹H/¹³C NMR to confirm the benzopyran core, bromine substitution at C6, and ester functionality (e.g., δ ~1.3 ppm for ethyl CH₃ and δ ~4.3 ppm for OCH₂).

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) can verify the molecular formula (C₁₄H₁₃BrO₄, exact mass ~337.1223) .

- Chromatography : HPLC with UV detection (λ ~270–300 nm) ensures purity >95% .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Methodological Answer :

- Storage : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis of the ester group or oxidation of the 4-oxo moiety .

- Stability Testing : Monitor degradation via TLC or HPLC over 6–12 months; significant decomposition (>5%) warrants reformulation with stabilizers (e.g., antioxidants like BHT) .

Advanced Research Questions

Q. How can researchers optimize the bromination step to minimize side products (e.g., di-brominated analogs)?

- Methodological Answer :

- Reaction Monitoring : Use in-situ FTIR to track bromine consumption and detect intermediates.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve regioselectivity for C6 over C8 bromination .

- Stoichiometry : Limit Br₂/NBS to 1.05 equivalents. Excess bromine increases di-substitution risks .

- Post-Reaction Analysis : Compare LC-MS profiles with reference standards (e.g., 6,8-dibromo derivatives, if present) .

Q. How to resolve contradictions in reported spectroscopic data (e.g., NMR shifts) across literature sources?

- Methodological Answer :

- Standardization : Re-run NMR in a common deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with internal standards (TMS).

- Computational Validation : Compare experimental shifts with DFT-calculated NMR spectra (software: Gaussian, ORCA) .

- Cross-Referencing : Align data with structurally similar compounds (e.g., 8-nitro analogs) to identify systematic deviations .

Q. What computational strategies can predict the compound’s reactivity in catalytic systems (e.g., photoredox catalysis)?

- Methodological Answer :

- Frontier Orbital Analysis : Calculate HOMO/LUMO energies (software: Gaussian) to assess electron-deficient sites (e.g., 4-oxo group) for nucleophilic attack .

- Molecular Dynamics (MD) : Simulate interactions with catalysts (e.g., Ru(bpy)₃²⁺) to model charge-transfer pathways .

- Benchmarking : Validate predictions against experimental results (e.g., UV-Vis quenching studies) .

Q. How to design experiments to explore structure-activity relationships (SAR) for biological targets (e.g., kinase inhibition)?

- Methodological Answer :

- Derivatization : Synthesize analogs with modifications at the 6-bromo (e.g., Cl, CF₃) or ester group (e.g., methyl, tert-butyl) .

- Assay Design : Test inhibition against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization or radioactive ATP-binding assays .

- Data Analysis : Apply QSAR models to correlate substituent effects (e.g., steric bulk, electronegativity) with IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.